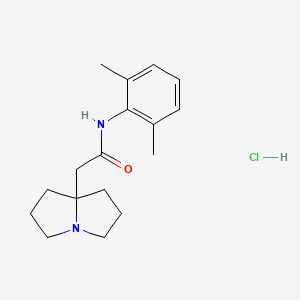
Chlorhydrate de pilsicainide
Vue d'ensemble
Description
Le chlorhydrate de pilcicainide est un antiarythmique de classe Ic principalement utilisé pour traiter les arythmies cardiaques, notamment les tachycardies supraventriculaires et ventriculaires . Il agit en bloquant sélectivement les canaux sodiques, ce qui contribue à stabiliser la membrane cardiaque et à prévenir l'activité électrique anormale du cœur . Le chlorhydrate de pilcicainide a été développé au Japon et commercialisé sous le nom de marque Sunrythm .
Applications De Recherche Scientifique
Le chlorhydrate de pilcicainide est largement utilisé en recherche scientifique en raison de sa capacité à bloquer sélectivement les canaux sodiques. Il a été utilisé pour étudier les paramètres électrophysiologiques dans des préparations de veines pulmonaires de cobaye et pour étudier ses effets sur la libération de calcium et les événements arythmiques dans des cardiomyocytes dérivés de cellules souches pluripotentes induites par le syndrome d'Andersen-Tawil . De plus, il a été utilisé pour étudier ses effets électrophysiologiques sur l'oreillette de cobaye . Ces études contribuent à mieux comprendre les mécanismes à l'origine des arythmies cardiaques et à développer des traitements plus efficaces.
Mécanisme d'action
Le chlorhydrate de pilcicainide exerce ses effets en bloquant le mouvement rapide vers l'intérieur des ions sodium via le canal sodique Nav1.5 . Cette action contribue à la dépolarisation rapide caractéristique de la phase 0 du potentiel d'action cardiaque . En bloquant ces canaux sodiques, le chlorhydrate de pilcicainide stabilise la membrane cardiaque et prévient l'activité électrique anormale, traitant ainsi les arythmies . Il a également un effet dépresseur sur la conduction intra-auriculaire et prolonge la période réfractaire effective auriculaire .
Mécanisme D'action
Target of Action
Pilsicainide hydrochloride primarily targets the Nav1.5 sodium channels . These channels play a crucial role in the rapid depolarization characteristic of phase 0 in the cardiac action potential .
Mode of Action
Pilsicainide hydrochloride functions by blocking the fast inward movement of sodium ions through the Nav1.5 sodium channels . It binds to open channels, but slowly, and is capable of selectively blocking the late currents in the mutant Na (+) channels .
Biochemical Pathways
The blocking of sodium channels by Pilsicainide hydrochloride affects the cardiac action potential . This results in a depressant effect on intra-atrial conduction and a prolonging effect on the atrial effective refractory period . The suppression of atrial conduction velocity and the increase in the effective refractory period lead to an increased wavelength and termination of atrial fibrillation .
Pharmacokinetics
Pilsicainide hydrochloride is rapidly absorbed from the gastrointestinal tract .
Result of Action
The action of Pilsicainide hydrochloride results in the restoration of normal sinus rhythm in patients with recent-onset atrial fibrillation and a healthy left ventricle . It has been proven successful in treating both ventricular and supraventricular arrhythmias with few adverse effects .
Analyse Biochimique
Biochemical Properties
Pilsicainide hydrochloride interacts with the Nav1.5 sodium channel, blocking the fast inward movement of sodium ions . This interaction is crucial for its role in biochemical reactions, particularly those involved in cardiac function . The compound is classified as a class Ic antiarrhythmic drug .
Cellular Effects
Pilsicainide hydrochloride affects various types of cells, particularly cardiac cells . It influences cell function by altering the conduction velocity and the effective refractory period in atrial cells . This results in an increased wavelength and termination of atrial fibrillation .
Molecular Mechanism
The molecular mechanism of action of Pilsicainide hydrochloride involves its binding to open sodium channels . This binding blocks the fast inward movement of sodium ions through the Nav1.5 sodium channel, contributing to the rapid depolarization characteristic of phase 0 in the cardiac action potential .
Temporal Effects in Laboratory Settings
In a case of Pilsicainide intoxication, the serum Pilsicainide concentration was significantly higher than the therapeutic range upon admission. After hemodialysis, the Pilsicainide concentration decreased .
Metabolic Pathways
Specific metabolic pathways involving Pilsicainide hydrochloride are not currently available in the literature .
Subcellular Localization
Details on the subcellular localization of Pilsicainide hydrochloride are not currently available in the literature .
Méthodes De Préparation
La synthèse du chlorhydrate de pilcicainide implique plusieurs étapes. Une méthode comprend la réaction de polymérisation du butyrolactame et de la γ-butyrolactone en milieu fortement basique pour produire du N-(3-carboxypropyl)butyrolactame . Cet intermédiaire est ensuite cyclisé et condensé avec un sel monoester d'acide malonique pour générer des esters d'acide 7α-double pyrrolizidine pyridine-acétique . L'étape finale consiste à hydrolyser cet ester en milieu acide pour produire le sel pharmaceutiquement acceptable, le chlorhydrate de pilcicainide . Cette méthode évite l'utilisation de matières premières coûteuses ou difficiles à obtenir et réduit le nombre d'étapes réactionnelles, la rendant plus efficace et respectueuse de l'environnement .
Analyse Des Réactions Chimiques
Le chlorhydrate de pilcicainide subit principalement des réactions de substitution en raison de son groupe fonctionnel amide. Il peut réagir avec divers réactifs dans différentes conditions pour former des dérivés. Par exemple, il peut réagir avec de l'hydroxyde de sodium pour former le sel de sodium correspondant . De plus, il peut subir une hydrolyse en présence d'acides ou de bases forts pour se décomposer en ses composants constitutifs . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Comparaison Avec Des Composés Similaires
Le chlorhydrate de pilcicainide est similaire à d'autres antiarythmiques de classe Ic tels que la lidocaïne, la flécaïnide et la propafénone . il est unique en sa capacité à bloquer sélectivement les canaux sodiques sans affecter d'autres canaux ioniques . Cette action sélective le rend particulièrement efficace dans le traitement de certains types d'arythmies avec moins d'effets secondaires que les autres antiarythmiques . De plus, il a été démontré que le chlorhydrate de pilcicainide est efficace pour induire le syndrome de Brugada chez les modèles animaux, ce qui n'est pas une caractéristique courante des autres agents de classe Ic .
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O.ClH/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSVDHCTCLGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057860 | |
| Record name | Pilsicainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88069-49-2 | |
| Record name | Pilsicainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88069-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pilsicainide hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilsicainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pilsicainide Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PILSICAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03C8I9296V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


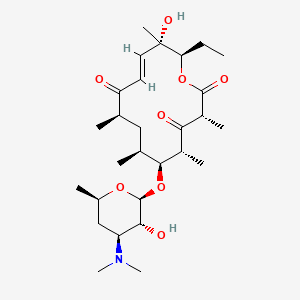
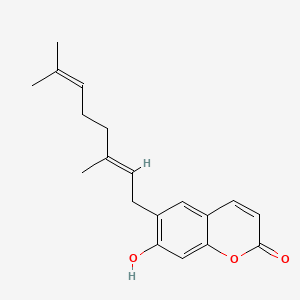
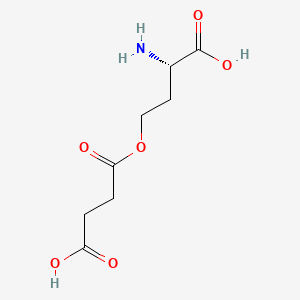
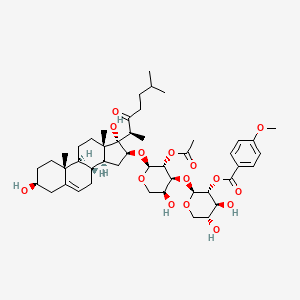

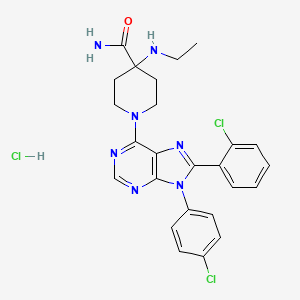




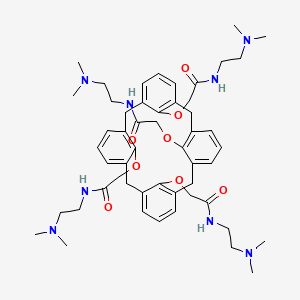
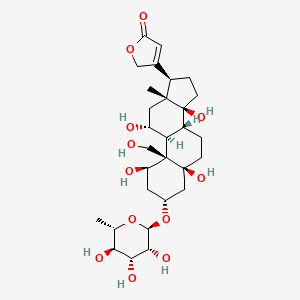
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)
![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)
